2-(4-(3-(thiophen-2-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
Description
2-(4-(3-(thiophen-2-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound featuring thiophene rings, urea, and acetamide functionalities
Properties
IUPAC Name |
2-[4-(thiophen-2-ylcarbamoylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-16(19-12-15-3-1-9-24-15)11-13-5-7-14(8-6-13)20-18(23)21-17-4-2-10-25-17/h1-10H,11-12H2,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKZHJPZZFDBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(thiophen-2-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the thiophen-2-yl urea derivative, followed by its reaction with a phenyl acetamide derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(thiophen-2-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The urea and acetamide groups can be reduced to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the urea group would produce corresponding amines.
Scientific Research Applications
2-(4-(3-(thiophen-2-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of organic electronic materials, such as conductive polymers and electrochromic devices
Mechanism of Action
The mechanism of action of 2-(4-(3-(thiophen-2-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The thiophene rings and urea groups can form hydrogen bonds and π-π interactions with proteins or nucleic acids, influencing their function. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tris(4-(thiophen-2-yl)phenyl)amine: Similar in structure but with three thiophene rings attached to a central amine.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A heterocyclic compound with two fused thiophene rings, known for its applications in organic electronics.
Uniqueness
2-(4-(3-(thiophen-2-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both urea and acetamide functionalities, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-(4-(3-(thiophen-2-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a thiophene-based derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiophene ring, a urea moiety, and an acetamide group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory pathways and cancer cell proliferation. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes associated with the production of inflammatory mediators, such as mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial in the synthesis of prostaglandin E2 (PGE2), a mediator involved in inflammation and cancer progression .
- Signal Pathway Modulation : It has been shown to modulate signaling pathways like NF-κB and PI3K/Akt, which are pivotal in cell survival and proliferation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological effects of this compound:
- Inhibition of mPGES-1 : A study demonstrated that derivatives similar to this compound showed selective inhibition of mPGES-1 with IC50 values in the low micromolar range. This inhibition was linked to reduced inflammatory responses in vitro .
- Cancer Cell Studies : Research indicated that the compound could induce G0/G1 phase arrest in A549 lung cancer cells after 24 hours, with increased subG0/G1 fractions at later time points, suggesting apoptosis or necrosis effects .
- Toxicity Assessment : In a 90-day oral gavage study on rats, no adverse effects were observed at doses up to 100 mg/kg body weight per day, indicating a favorable safety profile for potential therapeutic applications .
Q & A
Q. What synthetic strategies are recommended for obtaining high-purity 2-(4-(3-(thiophen-2-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the urea linkage between thiophen-2-yl isocyanate and 4-aminophenylacetamide precursors. Key steps include:
- Coupling Reactions: Use of carbodiimide-based coupling agents (e.g., DCC or EDC) to form the urea bond under anhydrous conditions .
- Solvent Optimization: Polar aprotic solvents like DMF or DCM ensure solubility and reaction efficiency .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (using ethanol/water mixtures) to achieve >95% purity .
Q. How can structural integrity and purity of this compound be validated?
Methodological Answer:
- NMR Spectroscopy: Analyze - and -NMR spectra to confirm the presence of thiophene protons (δ 6.8–7.4 ppm), urea NH signals (δ 8.1–8.5 ppm), and acetamide carbonyl (δ 170–172 ppm) .
- Mass Spectrometry: High-resolution ESI-MS should match the molecular ion peak ([M+H]) at m/z 426.08 (calculated for CHNOS) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to confirm purity; retention time consistency indicates batch-to-batch reproducibility .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or COX-2. Focus on hydrogen bonding between the urea moiety and active-site residues (e.g., Met793 in EGFR) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes; RMSD < 2 Å indicates favorable binding .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
Methodological Answer:
- Core Modifications: Replace thiophene with furan or pyridine to evaluate changes in π-π stacking or solubility .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance metabolic stability .
- Bioisosteric Replacements: Swap the acetamide group with sulfonamide to assess potency against enzymatic targets .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Compare IC values using consistent protocols (e.g., MTT assay for cytotoxicity, 48-h incubation, 10% FBS) .
- Off-Target Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Meta-Analysis: Use tools like RevMan to aggregate data from independent studies; heterogeneity indices (I) >50% indicate significant variability requiring further validation .
Q. What strategies mitigate instability of the urea linkage during in vitro assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
